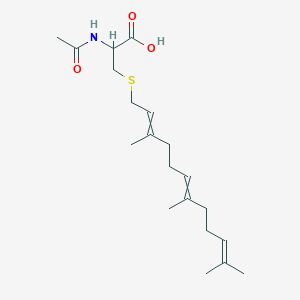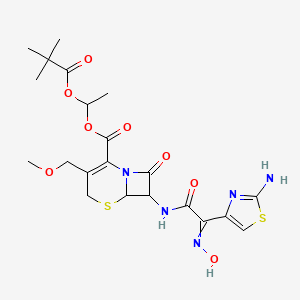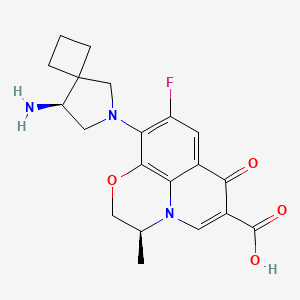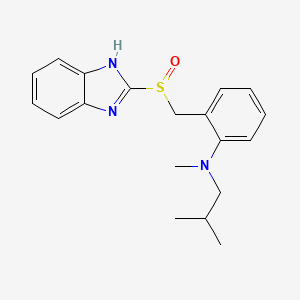![molecular formula C8H13BrN4O3 B10782273 I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol CAS No. 131504-96-6](/img/structure/B10782273.png)
I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of PD-144872 involves several steps, starting with the appropriate chiral epichlorohydrin. The process utilizes a novel application of 3-trimethylsilyl-2-oxazolidinone as a mild, safe surrogate for highly toxic aziridine. The synthesis of the ®-enantiomer has been successfully scaled up to provide multi-kilo quantities of material for early-stage preclinical evaluation . The compound shows good solid-state stability under accelerated storage conditions, but it is most stable under acidic conditions, with optimal stability and solubility in a lyophilized vial at pH 3 .
Análisis De Reacciones Químicas
PD-144872 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acidic environments for optimal stability and solubility. The major products formed from these reactions are typically derivatives of the original compound, which retain the radiosensitizing properties .
Aplicaciones Científicas De Investigación
PD-144872 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a radiosensitizer to enhance the effectiveness of radiation therapy in hypoxic tumor cells. In biology, it has been studied for its potential to selectively target hypoxic cells, which are more resistant to radiation. In medicine, PD-144872 is being evaluated for its potential to improve the outcomes of radiation therapy in cancer patients. Industrial applications include the development of parenteral dosage forms for use in toxicologic and clinical testing .
Mecanismo De Acción
PD-144872 exerts its effects by acting as a hypoxic cell radiosensitizer. It is activated by metabolic reduction in tumor cells, forming highly effective cytotoxins. The compound targets hypoxic cells, which are typically more resistant to radiation, and enhances the effectiveness of radiation therapy by increasing the sensitivity of these cells to radiation .
Comparación Con Compuestos Similares
PD-144872 is similar to other nitroimidazole derivatives, such as metronidazole and misonidazole, which have been extensively studied as radiation sensitizers. PD-144872 is unique in its dual-action mechanism, which combines radiosensitizing properties with the ability to selectively target hypoxic cells. Other similar compounds include RSU-1069, which also has a high differential toxicity toward hypoxic cells compared to normal cells .
Propiedades
Número CAS |
131504-96-6 |
|---|---|
Fórmula molecular |
C8H13BrN4O3 |
Peso molecular |
293.12 g/mol |
Nombre IUPAC |
1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H13BrN4O3/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16/h3-4,7,10,14H,1-2,5-6H2 |
Clave InChI |
TYHFGYCQFVYKHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)
![2-Amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid](/img/structure/B10782202.png)
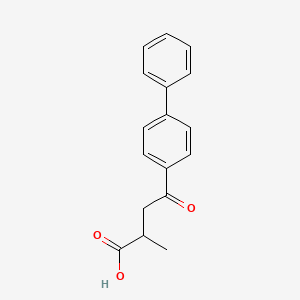
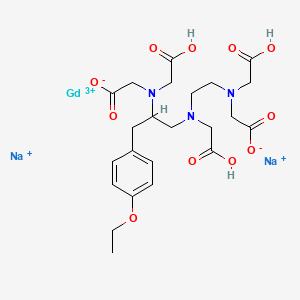

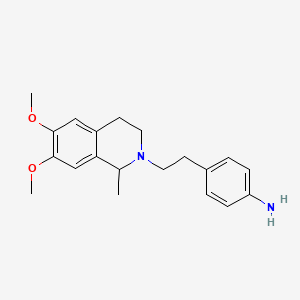
![4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)
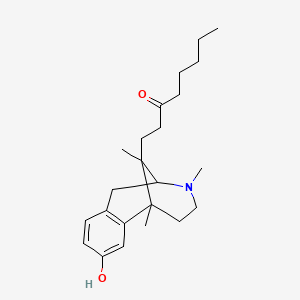
![5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid](/img/structure/B10782243.png)
![1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one](/img/structure/B10782251.png)
